molecular formula C11H13N3O2 B5712707 3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid

3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid

Cat. No. B5712707
M. Wt: 219.24 g/mol
InChI Key: ZQDCXYBLIZTDMQ-MVEAHZITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid, also known as DTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazene family, which is known for its ability to undergo chemical reactions with DNA and RNA. DTAA has been shown to have several unique properties that make it an attractive candidate for use in various research applications.

Mechanism of Action

3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid exerts its effects through a mechanism that involves the formation of reactive intermediates that can react with DNA and RNA. The triazene group in this compound undergoes a chemical reaction with the nucleic acid bases in DNA and RNA, leading to the formation of adducts. These adducts can interfere with DNA replication and transcription, leading to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of DNA damage, the inhibition of DNA replication and transcription, and the induction of apoptosis. This compound has also been shown to have immunomodulatory effects, including the activation of immune cells and the induction of cytokine production.

Advantages and Limitations for Lab Experiments

3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid has several advantages for use in lab experiments, including its ability to induce DNA damage and cell death in cancer cells, its potential as a gene delivery agent, and its ability to screen for potential drug candidates. However, this compound also has several limitations, including its potential toxicity and the need for specialized handling and storage conditions.

Future Directions

There are several future directions for research on 3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid, including the development of more efficient synthesis methods, the identification of new applications in drug discovery and gene therapy, and the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on cellular pathways and signaling pathways.

Synthesis Methods

3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(3-nitrophenyl)acrylic acid with sodium nitrite and hydrochloric acid to form the nitroso derivative. The nitroso derivative is then reduced with sodium sulfite to form the triazene intermediate, which is subsequently treated with acid to form this compound.

Scientific Research Applications

3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid has been used in various scientific research applications, including cancer research, drug discovery, and gene therapy. In cancer research, this compound has been shown to induce DNA damage and cell death in cancer cells, making it a potential candidate for use in cancer therapy. This compound has also been used in drug discovery as a tool to identify potential drug targets and to screen for potential drug candidates. In gene therapy, this compound has been used as a gene delivery agent, facilitating the transfer of genetic material into cells.

properties

IUPAC Name

(E)-3-[3-(dimethylaminodiazenyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-14(2)13-12-10-5-3-4-9(8-10)6-7-11(15)16/h3-8H,1-2H3,(H,15,16)/b7-6+,13-12?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDCXYBLIZTDMQ-MVEAHZITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=NC1=CC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)N=NC1=CC=CC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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